6-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene}hydrazinyl]-N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
The compound “6-[(2E)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE” is a complex organic molecule that features multiple functional groups, including triazine, hydrazine, and various aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes might include:
Step 1: Formation of the triazine core through cyclization reactions.
Step 2: Introduction of the hydrazine group via nucleophilic substitution.
Step 3: Attachment of aromatic rings through coupling reactions.
Step 4: Final modifications to introduce methoxy and diethylamino groups.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various reactions.
Biology
In biology, it could be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, it might be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Affecting Cellular Pathways: Influencing signaling pathways within cells.
Properties
Molecular Formula |
C33H34Cl2N8O3 |
---|---|
Molecular Weight |
661.6 g/mol |
IUPAC Name |
2-N-[(E)-[2-[(2,4-dichlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]-6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C33H34Cl2N8O3/c1-4-43(5-2)26-13-9-22(30(18-26)46-21-23-8-10-24(34)17-29(23)35)19-37-42-33-40-31(36-20-28-7-6-16-45-28)39-32(41-33)38-25-11-14-27(44-3)15-12-25/h6-19H,4-5,20-21H2,1-3H3,(H3,36,38,39,40,41,42)/b37-19+ |
InChI Key |
OOTPGGWGGFGWFC-SAEPALGJSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NCC4=CC=CO4)OCC5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NCC4=CC=CO4)OCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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